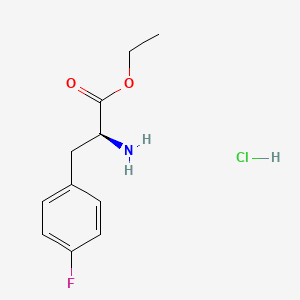

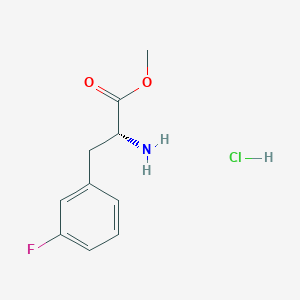

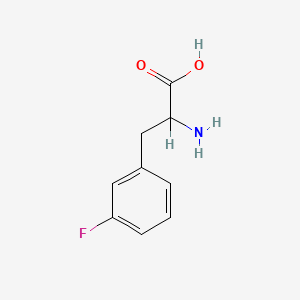

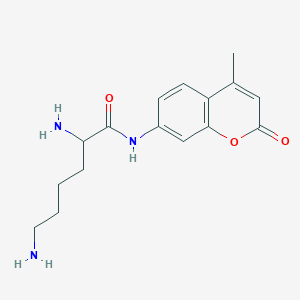

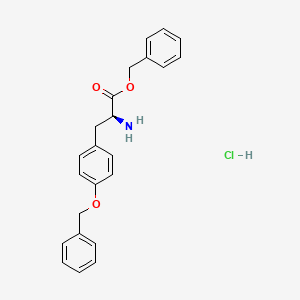

benzyl (2R)-2-amino-3-hydroxypropanoate

説明

Benzyl (2R)-2-amino-3-hydroxypropanoate is an organic compound. The benzyl group in organic chemistry is the substituent or molecular fragment possessing the structure R−CH2−C6H5 .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, the reduction of Benzil using sodium borohydride was run to determine whether the reaction was indeed stereospecific . Another example is the synthesis of benzoxazoles using 2-aminophenols with different compounds like aldehydes, acids and their derivatives, benzyl alcohol, alkynones, isothiocyanates, ketones, ortho-esters .Molecular Structure Analysis

The molecular structure of similar compounds like Benzyl (2R,3S)-3-hydroxy-2-methylbutanoate has been analyzed . In organic chemistry, benzyl is the substituent or molecular fragment possessing the structure R−CH2−C6H5 .Chemical Reactions Analysis

The kinetics of two radical–radical association reactions of importance in combustion modelling and poly-aromatic hydrocarbon (PAH) chemistry by performing VRC calculations: benzyl + HO2 and benzoxyl + OH, both forming the adduct benzyl hydroperoxide .Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been analyzed. For instance, benzyl (2R)-2-aminopropanoate hydrochloride has a molecular weight of 215.68 and a melting point range of 137-140°C .特性

IUPAC Name |

benzyl (2R)-2-amino-3-hydroxypropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO3/c11-9(6-12)10(13)14-7-8-4-2-1-3-5-8/h1-5,9,12H,6-7,11H2/t9-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IIDNACBMUWTYIV-SECBINFHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)C(CO)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)COC(=O)[C@@H](CO)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

benzyl (2R)-2-amino-3-hydroxypropanoate | |

Synthesis routes and methods

Procedure details

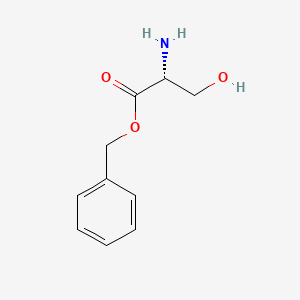

In a similar manner 1.09 grams (0.0105 mole) of serine, 1.76 grams (0.02 mole) of lithium bromide, 2.02 grams (0.0118 mole) of benzyl bromide and 16 grams of N-methylpyrrolidinone were stirred together at 25° C. for 16 hours and at 50° C. for 3 hours to obtain the desired benzyl α-amino-β-hydroxypropionate product. High pressure liquid chromatographic assay indicated a 86 percent yield of the desired product.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。